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Compound Name: PLH2058

Cat. No.: B14750480 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes publicly available information regarding PLH2058.

Specific quantitative data, such as IC50 values and detailed in-house experimental protocols,

are not fully available in the public domain and are therefore not included. The information

presented is intended for research and informational purposes only.

Introduction
PLH2058 is a novel small molecule inhibitor targeting the expression of Advillin (AVIL), a

protein implicated in the tumorigenesis of several cancers, most notably glioblastoma.[1][2] As

a member of the gelsolin/villin superfamily of actin-binding proteins, AVIL plays a crucial role in

regulating cytoskeleton dynamics, which are essential for cell proliferation and migration.[1] Its

overexpression in cancer cells, and low expression in normal tissues, makes it a promising

therapeutic target.[1] This guide provides a comprehensive overview of the discovery,

synthesis, and proposed mechanism of action of PLH2058.

Discovery and Rationale
The discovery of PLH2058 is rooted in the identification of AVIL as a bona fide oncogene.[2]

Research has demonstrated that AVIL is significantly overexpressed in glioblastoma, and this

overexpression is correlated with a worse prognosis for patients.[1] Silencing AVIL has been

shown to inhibit glioblastoma cell proliferation and migration, highlighting its potential as a

therapeutic target.[1]
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PLH2058 was identified as part of a series of substituted (piperidin-1-yl)aryl analogues

designed to modulate AVIL activity.[3] The core concept was to develop compounds that could

effectively inhibit the expression or function of AVIL, thereby impeding cancer cell growth and

survival. The patent application WO2020223715A1 discloses a series of such compounds,

including the specific synthesis of PLH2058.[3]

Experimental Protocols
While specific, detailed in-house experimental protocols for the biological evaluation of

PLH2058 are not publicly available, this section outlines the general methodologies for the

synthesis of PLH2058 and the types of assays likely employed in its initial characterization,

based on the patent literature and common practices in drug discovery.

Synthesis of PLH2058
The synthesis of PLH2058, chemically named (3-(3-Phenylpropyl)-1-(quinolin-4-yl)piperidin-3-

yl)methanol, is described in patent WO2020223715A1.[3] The following is a summary of the

likely synthetic route:

General Procedure:

The synthesis involves the reaction of (3-(3-phenylpropyl)piperidin-3-yl)methanol with 4-

chloroquinoline in the presence of a base, such as potassium carbonate (K2CO3), in a suitable

solvent like dimethyl sulfoxide (DMSO) at an elevated temperature.[3]

Visualizing the Synthesis Workflow:

The logical flow of the synthesis can be represented as follows:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 6 Tech Support

https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://patents.google.com/patent/WO2020223715A1/en
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://patents.google.com/patent/WO2020223715A1/en
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://patents.google.com/patent/WO2020223715A1/en
https://patents.google.com/patent/WO2020223715A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14750480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Materials Reaction Conditions

(3-(3-phenylpropyl)piperidin-3-yl)methanol

Nucleophilic Aromatic Substitution

4-chloroquinoline K2CO3 DMSO 120 °C

PLH2058
((3-(3-Phenylpropyl)-1-(quinolin-4-yl)piperidin-3-yl)methanol)

Click to download full resolution via product page

Caption: Synthetic workflow for PLH2058.

In Vitro Assays for AVIL Inhibition
The patent for PLH2058 suggests the use of in vitro cell-based assays to determine the half-

maximal inhibitory concentration (IC50) of the compounds.[3] These assays are crucial for

quantifying the potency of a drug in inhibiting a specific biological process.

General Protocol for a Cell Proliferation Assay (e.g., MTT or BrdU assay):

Cell Culture: Glioblastoma cell lines (e.g., U87) that endogenously overexpress AVIL are

cultured in appropriate media and conditions.[3] Normal human astrocytes can be used as a

control to assess selectivity.[3]

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of

concentrations of PLH2058.

Incubation: The treated cells are incubated for a specific period (e.g., 24-72 hours) to allow

the compound to exert its effect.

Viability/Proliferation Measurement: A reagent such as MTT or BrdU is added to the wells.

The absorbance is then measured using a plate reader to determine the percentage of viable

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b14750480?utm_src=pdf-body-img
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://patents.google.com/patent/WO2020223715A1/en
https://patents.google.com/patent/WO2020223715A1/en
https://patents.google.com/patent/WO2020223715A1/en
https://www.benchchem.com/product/b14750480?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14750480?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


or proliferating cells relative to an untreated control.

IC50 Calculation: The data is plotted as compound concentration versus cell viability, and the

IC50 value is calculated as the concentration of PLH2058 that causes a 50% reduction in

cell viability.

Visualizing the Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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